2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid
Overview
Description
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid is a natural product found in Aster tataricus with data available.
Scientific Research Applications
Synthesis and Chemical Properties
A significant aspect of the compound's research pertains to its synthesis and analysis of its chemical properties. The synthesis of 3,4-disubstituted aminobutyric acids, which are structurally related to the compound , has been explored due to their pharmacological activity. Various methods, characterized by different equipment requirements, steps, and yields, are employed for the synthesis of substituted aminobutyric acids. Acid hydrolysis of oxopyrrolidinecarboxylic acids has been highlighted as a method that is experimentally simple and ensures direct preparation of targeted γ-aminobutyric acid hydrochlorides in quite satisfactory yields (Vasil'eva et al., 2016).
Biochemical and Pharmacological Research
The compound and its related analogs have been studied in the context of biochemical and pharmacological research. Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid have been investigated, with the molecule's amino and carboxy terminal groups being exploited for the preparation of tetrazole-containing derivatives. These compounds are of interest due to their potential pharmacological activity (Putis et al., 2008).
Furthermore, compounds such as 4-Phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines have been studied as prolyl oligopeptidase inhibitors, showing potency that exceeds expectations based on the assumption that the tetrazole group would be a bioisostere of the carboxylic acid group. These compounds also demonstrated an ability to decrease α-synuclein dimerization, indicating potential therapeutic applications (Kilpeläinen et al., 2019).
Structural Analysis and Material Science
In the realm of material science and structural analysis, the synthesis and crystal structures of various amino acid conjugates, including those structurally related to the compound , have been characterized. These studies provide insights into the formation of hydrogen-bonded structures and the intermolecular interactions of these compounds, contributing to the understanding of their potential applications in material science (Karmakar et al., 2014).
properties
IUPAC Name |
2-[[3-[[3-hydroxy-2-[2-(1H-pyrrole-2-carbonylamino)butanoylamino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWRFBPAGLGJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936792 | |
Record name | 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetradehydroprolyl-2-aminobutanoyl-seryl-3-phenyl-beta-alanyl-2-aminobutanoic acid | |
CAS RN |
163136-31-0 | |
Record name | Asterinin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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